molecular formula C26H25ClN4O2 B11279319 9-(3-chlorophenyl)-6,6-dimethyl-N-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(3-chlorophenyl)-6,6-dimethyl-N-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11279319
M. Wt: 461.0 g/mol
InChI Key: NUNTXUWYBDAOJQ-UHFFFAOYSA-N
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Description

9-(3-CHLOROPHENYL)-6,6-DIMETHYL-N-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core with various substituents such as a 3-chlorophenyl group, a 2-methylphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-CHLOROPHENYL)-6,6-DIMETHYL-N-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors such as anthranilic acid derivatives and hydrazine derivatives.

    Introduction of the 3-chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Addition of the 2-methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and catalysts such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets.

Medicine

The compound is being investigated for its potential therapeutic applications. It has shown activity in preliminary studies against certain types of cancer cells and may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with desirable characteristics.

Mechanism of Action

The mechanism of action of 9-(3-CHLOROPHENYL)-6,6-DIMETHYL-N-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with key signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(3-CHLOROPHENYL)-6,6-DIMETHYL-N-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE apart is its unique combination of substituents, which confer specific chemical and biological properties. The presence of the 3-chlorophenyl and 2-methylphenyl groups, along with the carboxamide functionality, provides a distinct profile that can be exploited for targeted therapeutic applications.

Properties

Molecular Formula

C26H25ClN4O2

Molecular Weight

461.0 g/mol

IUPAC Name

9-(3-chlorophenyl)-6,6-dimethyl-N-(2-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C26H25ClN4O2/c1-15-7-4-5-10-19(15)30-25(33)18-14-28-31-23(16-8-6-9-17(27)11-16)22-20(29-24(18)31)12-26(2,3)13-21(22)32/h4-11,14,23,29H,12-13H2,1-3H3,(H,30,33)

InChI Key

NUNTXUWYBDAOJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC(=CC=C5)Cl)C(=O)CC(C4)(C)C

Origin of Product

United States

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